
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a nitrophenyl group, two diphenyl groups, and two phenylsulfanyl groups attached to a butanone backbone. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanone Backbone: The initial step involves the preparation of the butanone backbone through aldol condensation reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl group is treated with nitric acid and sulfuric acid to form the nitrophenyl derivative.
Attachment of Diphenyl Groups: The diphenyl groups are attached through Friedel-Crafts alkylation reactions, using benzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Addition of Phenylsulfanyl Groups: The phenylsulfanyl groups are introduced through thiolation reactions, where the butanone derivative is treated with thiophenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and phenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)-1,4-diphenylbutan-1-one: Lacks the phenylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Diphenyl-4,4-bis(phenylsulfanyl)butan-1-one: Lacks the nitrophenyl group, affecting its biological activity and applications.
Uniqueness
3-(4-Nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one is unique due to the combination of nitrophenyl and phenylsulfanyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86864-15-5 |
|---|---|
Molekularformel |
C34H27NO3S2 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-1,4-diphenyl-4,4-bis(phenylsulfanyl)butan-1-one |
InChI |
InChI=1S/C34H27NO3S2/c36-33(27-13-5-1-6-14-27)25-32(26-21-23-29(24-22-26)35(37)38)34(28-15-7-2-8-16-28,39-30-17-9-3-10-18-30)40-31-19-11-4-12-20-31/h1-24,32H,25H2 |
InChI-Schlüssel |
PDKRHWIBLWTGOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



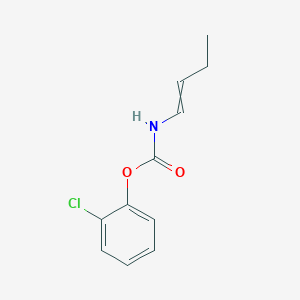
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
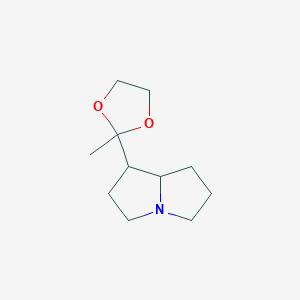
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
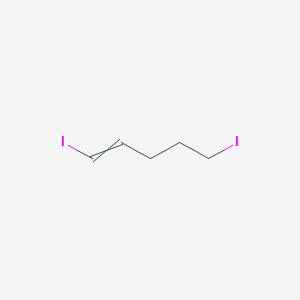
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
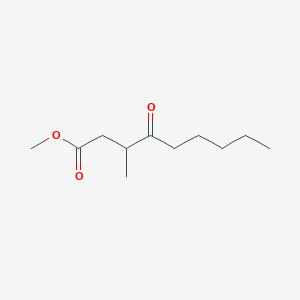


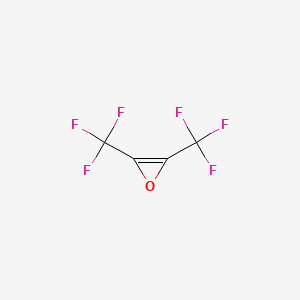
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)
